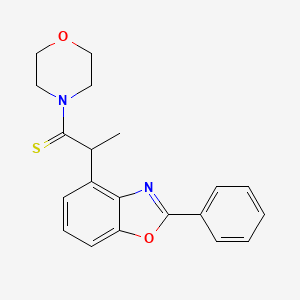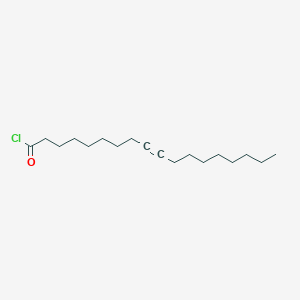![molecular formula C33H29N B14598379 1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine CAS No. 61207-31-6](/img/structure/B14598379.png)
1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a prop-1-en-1-yl group, which is further connected to a 9,10-diphenylanthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine typically involves multi-step organic reactions. One common method starts with the preparation of 9,10-diphenylanthracene, which can be synthesized through a Friedel-Crafts alkylation reaction involving anthracene and benzene in the presence of a Lewis acid catalyst such as aluminum chloride . The next step involves the formation of the prop-1-en-1-yl group through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene . Finally, the pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the prop-1-en-1-yl group reacts with pyrrolidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogenated reagents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alkanes
Substitution: Halogenated pyrrolidine derivatives
Scientific Research Applications
1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials for optoelectronic devices and solar energy harvesting.
Mechanism of Action
The mechanism of action of 1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine involves its interaction with molecular targets and pathways. In chemiluminescence, the compound acts as a sensitizer, transferring energy to other molecules to produce light. In biological systems, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications. The exact molecular targets and pathways involved in its therapeutic effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: A parent compound used in similar applications, such as OLEDs and chemiluminescence.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative used as a fluorescent dye.
(9,10-Diphenylanthracen-2-yl)boronic acid:
Uniqueness
1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine is unique due to its combination of a pyrrolidine ring with a 9,10-diphenylanthracene moiety, providing distinct chemical and physical properties. This structural uniqueness allows for diverse applications in various scientific fields, setting it apart from its similar compounds.
Properties
CAS No. |
61207-31-6 |
|---|---|
Molecular Formula |
C33H29N |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-[2-(9,10-diphenylanthracen-2-yl)prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C33H29N/c1-24(23-34-20-10-11-21-34)27-18-19-30-31(22-27)33(26-14-6-3-7-15-26)29-17-9-8-16-28(29)32(30)25-12-4-2-5-13-25/h2-9,12-19,22-23H,10-11,20-21H2,1H3 |
InChI Key |
DJAONRUFHGUFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCCC1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)

![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)


![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)

![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)

![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)
